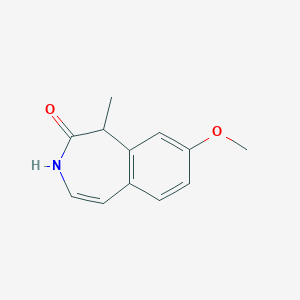

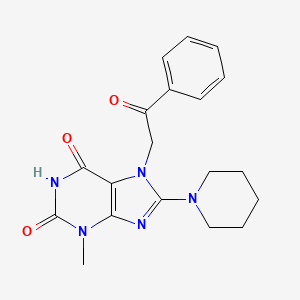

![molecular formula C23H23NO6 B2765148 4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide CAS No. 1030096-05-9](/img/structure/B2765148.png)

4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide

カタログ番号 B2765148

CAS番号:

1030096-05-9

分子量: 409.438

InChIキー: UASGPEIECATDCK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4’-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide” is a complex organic molecule. It contains several functional groups including a benzylamino group, a sulfonyl group, a chlorobenzyl group, and a carboxamide group attached to a biphenyl core .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl core suggests that the compound may have a planar structure. The benzylamino, sulfonyl, chlorobenzyl, and carboxamide groups would be attached to this core .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the benzylamino and sulfonyl groups might undergo nucleophilic substitution reactions . The chlorobenzyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .科学的研究の応用

Anticancer Potential

- Synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF‐7 (breast cancer). These compounds displayed potent cytotoxic activity while showing low toxicity in normal human kidney HEK293 cells. The mechanism of their action involves inducing apoptosis and arresting the cell cycle at the G1 phase through upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).

Antimicrobial Activity

- New compounds designed with biologically active segments, including β-lactam, cyclic imide, and sulfonamido group, have shown high biological activity against bacteria and fungi. These compounds were synthesized through several steps, starting with the synthesis of bis[N-phenyl phthalamic acid] ketone, indicating their potential as antimicrobial agents (Fadel & Al-Azzawi, 2021).

Enzyme Inhibition

- Novel acridine and bis acridine sulfonamides were synthesized and shown to be effective inhibitors of the metalloenzyme carbonic anhydrase (CA), particularly the cytosolic isoforms hCA I, II, and VII. These compounds exhibit inhibitory activities in the low nanomolar or subnanomolar ranges, highlighting their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Ulus et al., 2013).

Synthesis and Characterization of Advanced Materials

- Research on the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific diamines has contributed to the development of materials with high thermal stability and good solubility in aprotic polar solvents. These polymers have potential applications in various high-performance materials due to their exceptional properties (Saxena et al., 2003).

作用機序

Safety and Hazards

将来の方向性

特性

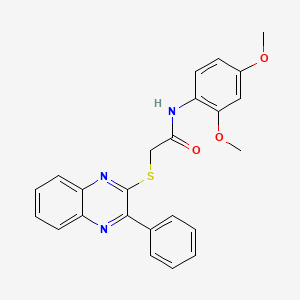

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-23(2,3)30-20(25)14-29-22(27)19-13-24(15-9-11-16(28-4)12-10-15)21(26)18-8-6-5-7-17(18)19/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASGPEIECATDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2,3-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765065.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2765066.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2765067.png)

![2-(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2765070.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2765071.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2765073.png)

![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2765079.png)

![3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2765083.png)